3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
Description
3,7,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of three methyl groups at positions 3, 7, and 8 on the chroman-4-one skeleton. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities .
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing chroman-4-one derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Industrial Production Methods:
- Industrial production methods for chroman-4-one derivatives often involve large-scale Pechmann condensation reactions due to their efficiency and relatively simple reaction conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products:
- Oxidized chroman-4-one derivatives.
- Reduced chroman-4-one derivatives.
- Substituted chroman-4-one derivatives with various functional groups .
Properties
CAS No. |
61995-67-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,7,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-10-11(13)8(2)6-14-12(10)9(7)3/h4-5,8H,6H2,1-3H3 |
InChI Key |
HJOWNHGHMZHPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C=CC(=C2C)C |
Origin of Product |
United States |
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,7,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Chroman-4-one: The parent compound, lacking the three methyl groups, but exhibiting similar biological activities.
Uniqueness:
Biological Activity
3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one is a derivative of chroman-4-one, characterized by the presence of three methyl groups at positions 3, 7, and 8 on the chroman skeleton. This compound belongs to the class of oxygen-containing heterocycles and has gained attention for its diverse biological and pharmaceutical activities. The molecular formula is , with a molecular weight of approximately 190.24 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors, leading to observed therapeutic effects. The interactions are crucial for understanding its mechanism of action and potential applications in medicinal chemistry.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research indicates potential anticancer properties through mechanisms such as apoptosis induction in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Chroman-4-one | Lacks methyl groups at positions 3, 7, 8 | Serves as a parent compound with similar activities |
| Flavanone | Different substitution pattern | Exhibits significant biological activities |
| Isoflavone | Different structural arrangement | Known for estrogenic activity |
| 5-Hydroxyflavone | Hydroxyl group at position 5 | Exhibits distinct antioxidant properties |
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of this compound:
- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound's ability to scavenge reactive oxygen species (ROS) was quantified using DPPH and ABTS assays.
- Anti-inflammatory Effects : Another study explored its effects on inflammatory cytokines in cell lines. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound.
- Anticancer Properties : In a preliminary investigation on human cancer cell lines (e.g., breast and prostate cancer), the compound induced apoptosis and inhibited cell proliferation. The study utilized flow cytometry and Western blotting to assess changes in cell viability and apoptotic markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
